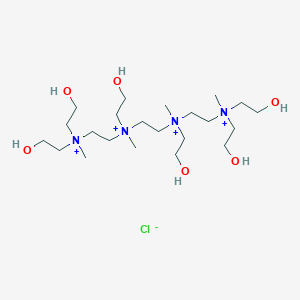
1,2-Ethanediaminium, N,N'-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is a complex organic compound with multiple functional groups. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes multiple ammonium groups and hydroxyl groups, making it highly versatile in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful control of temperature and pH to ensure the formation of the desired product. The reaction is followed by the addition of hydrochloric acid to form the tetrachloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in high purity. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ammonium groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
科学的研究の応用
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ammonium groups allow it to form strong ionic bonds with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups.
Diethylenetriamine: Contains three amino groups and is used in similar applications.
Triethylenetetramine: Contains four amino groups and is used in chelation therapy.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is unique due to its multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to form strong ionic bonds with biomolecules makes it particularly useful in biological and medical research.
特性
CAS番号 |
138879-94-4 |
|---|---|
分子式 |
C22H54ClN4O6+3 |
分子量 |
506.1 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-[2-[2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-(2-hydroxyethyl)-methylazaniumyl]ethyl]-(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C22H54N4O6.ClH/c1-23(11-17-27,7-9-25(3,13-19-29)14-20-30)5-6-24(2,12-18-28)8-10-26(4,15-21-31)16-22-32;/h27-32H,5-22H2,1-4H3;1H/q+4;/p-1 |
InChIキー |
HXZQBMLRLDOEPU-UHFFFAOYSA-M |
正規SMILES |
C[N+](CC[N+](C)(CC[N+](C)(CCO)CCO)CCO)(CC[N+](C)(CCO)CCO)CCO.[Cl-] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


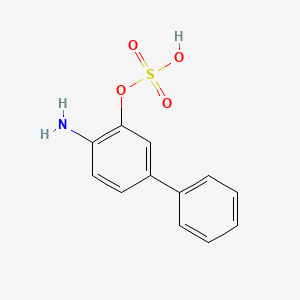
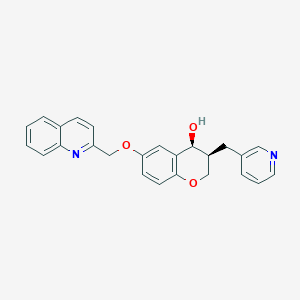
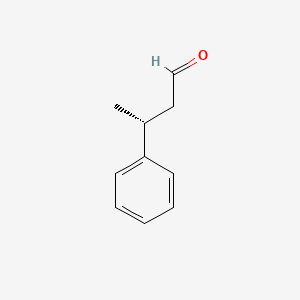


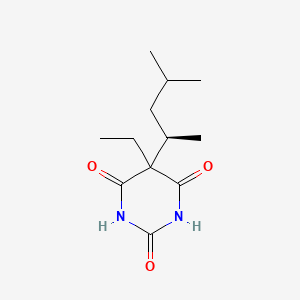

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)

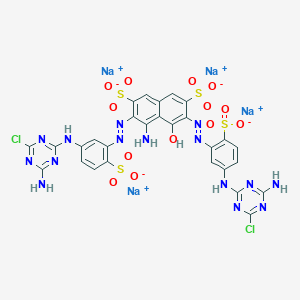
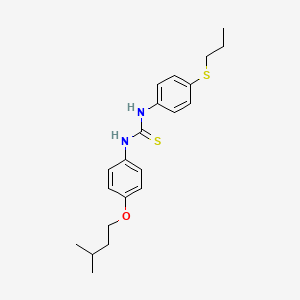
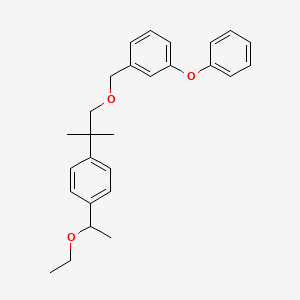
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)

